Cas no 41908-01-4 ((5-acetyl-3-thienyl)methyl acetate)

(5-acetyl-3-thienyl)methyl acetate Chemical and Physical Properties
Names and Identifiers
-
- (5-Acetylthiophen-3-yl)methyl acetate
- (5-acetyl-3-thienyl)methyl acetate(SALTDATA: FREE)
- 4-Acetoxymethyl-2-acetothienon
- (5-Acetyl-3-thienyl)methylacetate
- BS-37642
- (5-Acetylthiophen-3-yl)methylacetate
- CHEMBRDG-BB 4004636
- (5-ACETYL-3-THIENYL)METHYL ACETATE
- MFCD08059769
- AKOS006280310
- CS-0452404
- 41908-01-4
- DTXSID10650818
- (5-acetyl-3-thienyl)methyl acetate
-
- MDL: MFCD08059769
- Inchi: InChI=1S/C9H10O3S/c1-6(10)9-3-8(5-13-9)4-12-7(2)11/h3,5H,4H2,1-2H3
- InChI Key: HORYDIOBEXQINE-UHFFFAOYSA-N
- SMILES: CC(=O)C1=CC(=CS1)COC(=O)C
Computed Properties
- Exact Mass: 198.03500
- Monoisotopic Mass: 198.03506535g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 4
- Complexity: 215
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 71.6Ų
- XLogP3: 1.3
Experimental Properties
- PSA: 71.61000
- LogP: 2.01380
(5-acetyl-3-thienyl)methyl acetate Security Information
(5-acetyl-3-thienyl)methyl acetate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(5-acetyl-3-thienyl)methyl acetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB215776-5 g |
(5-Acetyl-3-thienyl)methylacetate; 95% |
41908-01-4 | 5 g |
€186.30 | 2023-07-20 | ||
TRC | A165820-500mg |
(5-acetyl-3-thienyl)methyl acetate |
41908-01-4 | 500mg |
$ 70.00 | 2022-06-08 | ||
abcr | AB215776-10g |
(5-Acetyl-3-thienyl)methylacetate, 95%; . |
41908-01-4 | 95% | 10g |
€269.00 | 2025-02-13 | |
abcr | AB215776-5g |
(5-Acetyl-3-thienyl)methylacetate, 95%; . |
41908-01-4 | 95% | 5g |
€186.30 | 2025-02-13 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523071-50g |
(5-Acetylthiophen-3-yl)methyl acetate |
41908-01-4 | 98% | 50g |
¥11088.00 | 2024-05-14 | |
A2B Chem LLC | AF67150-1g |
(5-Acetyl-3-thienyl)methyl acetate |
41908-01-4 | 95% | 1g |
$35.00 | 2024-04-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1523071-10g |
(5-Acetylthiophen-3-yl)methyl acetate |
41908-01-4 | 98% | 10g |
¥2995.00 | 2024-05-14 | |
1PlusChem | 1P00C68E-5g |
(5-acetyl-3-thienyl)methyl acetate |
41908-01-4 | 95% | 5g |
$128.00 | 2025-02-26 | |
eNovation Chemicals LLC | Y1248523-5g |
(5-acetyl-3-thienyl)methyl acetate |
41908-01-4 | 95% | 5g |
$175 | 2025-02-20 | |
abcr | AB215776-10 g |
(5-Acetyl-3-thienyl)methylacetate; 95% |
41908-01-4 | 10 g |
€269.00 | 2023-07-20 |
(5-acetyl-3-thienyl)methyl acetate Related Literature
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Haibo Wang,Lang Yin,Sujia Zhang Environ. Sci.: Water Res. Technol., 2017,3, 147-155
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Yunxiang He,Lorna Hodgson,Paul Verkade Chem. Sci., 2020,11, 8394-8408
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Martin Eck,Sabrina Würtemberger-Pietsch,Antonius Eichhorn,Johannes H. J. Berthel,Rüdiger Bertermann,Ursula S. D. Paul,Heidi Schneider,Alexandra Friedrich,Christian Kleeberg,Udo Radius,Todd B. Marder Dalton Trans., 2017,46, 3661-3680
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Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
Additional information on (5-acetyl-3-thienyl)methyl acetate
(5-Acetylthiophen-3-yl)methyl acetate: A Comprehensive Overview
(5-Acetylthiophen-3-yl)methyl acetate, identified by the CAS registry number 41908-01-4, is a compound of significant interest in the fields of organic chemistry and materials science. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in various industries. Recent studies have highlighted its role in the development of advanced materials and its influence on chemical synthesis pathways.
The chemical structure of (5-Acetylthiophen-3-yl)methyl acetate comprises a thiophene ring substituted with an acetyl group at the 5-position and a methyl ester group at the 3-position. This arrangement imparts distinctive electronic and steric properties to the molecule, making it a valuable component in the design of functional materials. Researchers have explored its ability to participate in various reactions, including nucleophilic substitutions and condensations, which are pivotal in organic synthesis.
Recent advancements in computational chemistry have enabled a deeper understanding of the electronic structure of (5-Acetylthiophen-3-yl)methyl acetate. Quantum mechanical calculations have revealed that the molecule exhibits notable conjugation effects due to the thiophene ring, which enhances its stability and reactivity. These insights have been instrumental in optimizing synthetic routes for this compound, ensuring higher yields and improved purity.
In terms of physical properties, (5-Acetylthiophen-3-yl)methyl acetate is known for its moderate solubility in organic solvents and its relatively low melting point. These characteristics make it suitable for use in solution-based chemical processes. Furthermore, its thermal stability has been studied extensively, with recent findings indicating that it can withstand moderate heating without significant decomposition, making it ideal for high-temperature applications.
The synthesis of (5-Acetylthiophen-3-yl)methyl acetate typically involves a multi-step process that begins with the preparation of the thiophene derivative. Recent research has focused on improving the efficiency of these steps through the use of catalytic systems and green chemistry principles. For instance, the application of palladium catalysts has been shown to accelerate key transformations while reducing environmental impact.
The applications of (5-Acetylthiophen-3-yl)methyl acetate span across multiple domains. In pharmaceutical development, it serves as an intermediate in the synthesis of bioactive compounds with potential therapeutic benefits. Its role as a building block in drug design has been underscored by recent studies that demonstrate its ability to modulate cellular pathways involved in disease progression.
In addition to pharmaceutical applications, (5-Acetylthiophen-3-yl)methyl acetate finds utility in material science, particularly in the development of advanced polymers and coatings. Its unique electronic properties make it a candidate for use in organic electronics, where it could contribute to the creation of more efficient devices such as sensors and light-emitting diodes (LEDs).
Recent collaborative efforts between academic institutions and industry have led to breakthroughs in scaling up the production of (5-Acetylthiophen-3-yl)methyl acetate. These advancements are expected to lower production costs and enhance accessibility for researchers worldwide. Moreover, ongoing investigations into its biodegradation properties aim to ensure that its use aligns with sustainability goals.
In conclusion, (5-Acetylthiophen-3-yl)methyl acetate, with its distinctive chemical structure and versatile properties, continues to be a focal point for scientific exploration. As research progresses, new applications and improved synthetic methodologies are likely to emerge, further solidifying its importance in modern chemistry.
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